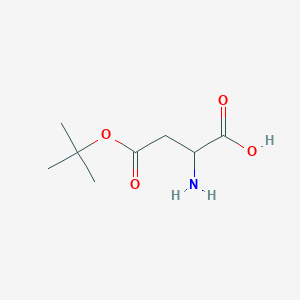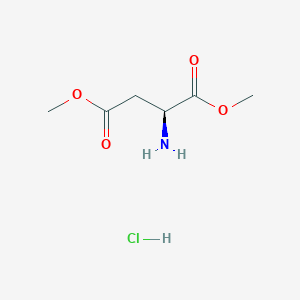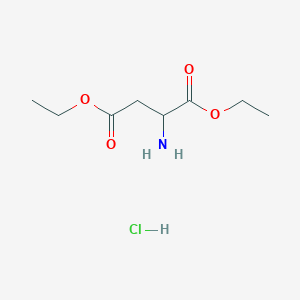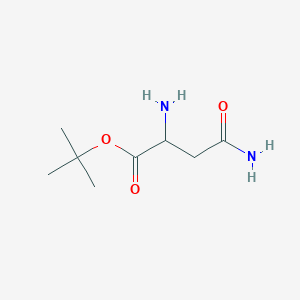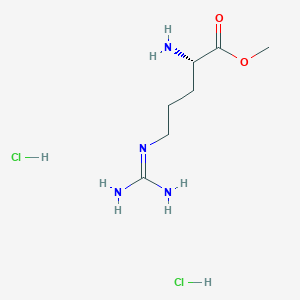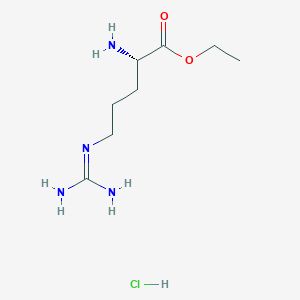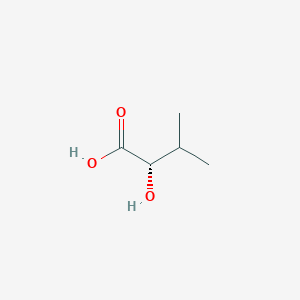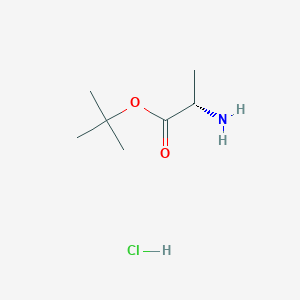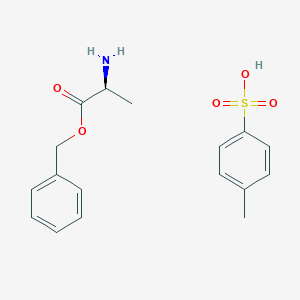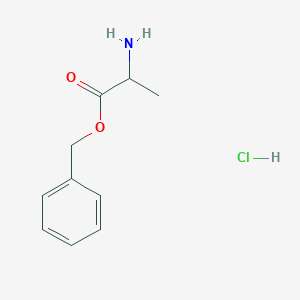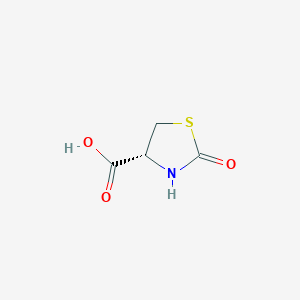
tert-Butyl 3-aminopropanoate hydrochloride
Übersicht
Beschreibung
“tert-Butyl 3-aminopropanoate hydrochloride” is a useful intermediate for pharmaceutical and organic synthesis . It is also known as "beta-Alanine tert-butyl ester hydrochloride" .
Synthesis Analysis
The synthesis of “tert-Butyl 3-aminopropanoate hydrochloride” involves the reaction of tertiary and secondary alcohols with hydrogen halides . The SN1 mechanism is generally accepted to be correct for this reaction .Molecular Structure Analysis
The molecular formula of “tert-Butyl 3-aminopropanoate hydrochloride” is C7H16ClNO2 . The molecular weight is 181.66 g/mol .Chemical Reactions Analysis
“tert-Butyl 3-aminopropanoate hydrochloride” readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 3-aminopropanoate hydrochloride” include a molecular weight of 181.66 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
tert-Butyl 3-aminopropanoate hydrochloride: is a valuable intermediate in the synthesis of pharmaceutical compounds . Its structure is amenable to further chemical modifications, making it a versatile building block for creating a variety of pharmacologically active molecules.
Organic Synthesis
This compound serves as a crucial intermediate in organic synthesis . Its tert-butyl ester group can be deprotected under acidic conditions, revealing a free carboxylic acid that can undergo further reactions to synthesize complex organic molecules.
Peptide Synthesis
H-beta-Ala-OtBu.HCl: is used in peptide synthesis as a protected form of beta-alanine . It allows for the incorporation of beta-alanine into peptides without unwanted side reactions, which is essential for the production of peptides with precise amino acid sequences.
Bioconjugation
The compound’s reactive amino group makes it suitable for bioconjugation applications . It can be used to attach biomolecules to various carriers or surfaces, which is useful in developing targeted drug delivery systems and diagnostic tools.
Catalysis
H-beta-Ala-OtBu.HCl: may act as a ligand or a stabilizer in catalytic systems . Its presence can influence the activity and selectivity of catalysts in chemical reactions, which is beneficial for optimizing industrial chemical processes.
Wirkmechanismus
Target of Action
Tert-Butyl 3-aminopropanoate hydrochloride, also known as H-beta-Ala-OtBu.HCl, is a biochemical compound used in proteomics research
Mode of Action
The specific mode of action of H-beta-Ala-OtBuIt is known to be used in proteomics research , implying that it may interact with proteins or peptides in some way.
Biochemical Pathways
The specific biochemical pathways affected by H-beta-Ala-OtBuGiven its use in proteomics research , it may be involved in protein synthesis or modification processes.
Result of Action
The molecular and cellular effects of H-beta-Ala-OtBuAs a biochemical used in proteomics research , it may influence protein structures or functions.
Action Environment
The action of H-beta-Ala-OtBu.HCl can be influenced by various environmental factors. For instance, it is recommended to store the compound at -20°C to maintain its stability . Other factors such as pH, presence of other chemicals, and specific conditions of the experimental setup could also affect its action, efficacy, and stability.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 3-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,3)10-6(9)4-5-8;/h4-5,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMTZTVJNZKUNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585057 | |
| Record name | tert-Butyl beta-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-aminopropanoate hydrochloride | |
CAS RN |
58620-93-2 | |
| Record name | tert-Butyl beta-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | H-Beta-Ala-OtBu hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

